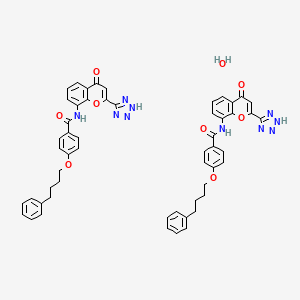

Hidrato de pranlukast

Descripción general

Descripción

Pranlukast, conocido por su nombre comercial Onon, es un antagonista del receptor 1 de leucotrienos cisteinílicos. Se utiliza principalmente para tratar el asma y la rinitis alérgica previniendo el broncoespasmo causado por los alérgenos . Pranlukast funciona de manera similar a otros antagonistas de los receptores de leucotrienos como montelukast (Singulair) y se usa ampliamente en Japón .

Aplicaciones Científicas De Investigación

Pranlukast tiene varias aplicaciones de investigación científica:

Química: Pranlukast se utiliza como compuesto modelo para estudiar el comportamiento de los antagonistas de los receptores de leucotrienos y sus interacciones con otras moléculas.

Biología: En la investigación biológica, pranlukast se utiliza para investigar el papel de los leucotrienos en varios procesos fisiológicos y patológicos.

Medicina: Pranlukast se utiliza ampliamente en la investigación clínica para desarrollar nuevos tratamientos para el asma y la rinitis alérgica.

Mecanismo De Acción

Pranlukast antagoniza selectivamente la leucotrieno D4 en el receptor de leucotrienos cisteinílicos, CysLT1, en la vía aérea humana. Al inhibir las acciones de la leucotrieno D4 en este receptor, pranlukast previene el edema de las vías respiratorias, la contracción del músculo liso y la secreción mejorada de moco espeso y viscoso . Este mecanismo ayuda a aliviar los síntomas del asma y la rinitis alérgica al reducir el broncoespasmo y la inflamación .

Análisis Bioquímico

Biochemical Properties

Pranlukast hydrate acts as a competitive antagonist at the CysLT1 receptor . It inhibits the activation of endogenous and exogenous LTC4, LTD4, and LTE4 receptors . This interaction with the leukotriene receptors plays a crucial role in its biochemical activity.

Cellular Effects

Pranlukast hydrate has a significant impact on various types of cells and cellular processes. It reduces bronchospasm, primarily in asthmatics, caused by an allergic reaction to allergens . It prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus .

Molecular Mechanism

The molecular mechanism of action of Pranlukast hydrate involves selectively antagonizing leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This inhibition of LTD4 at the CysLT1 receptor prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus .

Temporal Effects in Laboratory Settings

In laboratory settings, Pranlukast hydrate shows significant degradation under acidic, alkaline, and oxidative stress conditions. It remains stable under photolytic, dry heat, and hydrolytic conditions .

Dosage Effects in Animal Models

The effects of Pranlukast hydrate vary with different dosages in animal models. A study showed a dose-dependent improvement in lung function in pediatric patients with asthma at an optimal dose of 5.1–10 mg/kg/day .

Metabolic Pathways

Pranlukast hydrate is involved in the leukotriene pathway, where it acts as a cysteinyl leukotriene receptor-1 antagonist . It antagonizes or reduces bronchospasm caused by an allergic reaction to allergens .

Métodos De Preparación

Pranlukast se puede sintetizar a través de varios métodos. Un método implica el uso de ácido 2-aminofenol-4-sulfónico como material de partida. Este compuesto se somete a acilación, reordenamiento de Fries y desprotección para formar un intermedio clave, 3-amino-2-hidroxiacetofenona. Este intermedio luego reacciona con ácido 4-(fenilbutoxi)benzoico, seguido de condensación con etil 1H-tetrazol-5-acetato, y finalmente, cierre de anillo en condiciones ácidas . Otro método implica la síntesis de pranlukast a partir de tetrahidrofurano a través de reacciones de apertura de anillo, alquilación de Friedel-Crafts, bromación, condensación y cierre de anillo . Estos métodos son adecuados para la producción industrial debido a su alto rendimiento y seguridad .

Análisis De Reacciones Químicas

Pranlukast experimenta varias reacciones químicas, que incluyen:

Oxidación: Pranlukast se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en pranlukast, alterando sus propiedades químicas.

Sustitución: Pranlukast puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

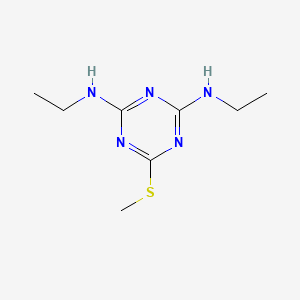

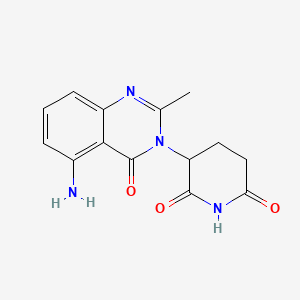

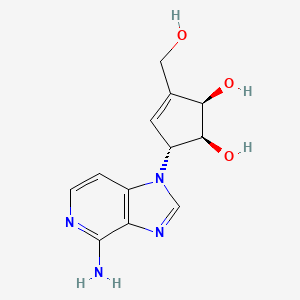

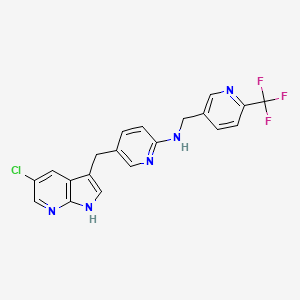

Comparación Con Compuestos Similares

Pranlukast es similar a otros antagonistas de los receptores de leucotrienos, como montelukast (Singulair) y zafirlukast. Estos compuestos comparten un mecanismo de acción similar, que se dirige a los receptores de leucotrienos cisteinílicos para prevenir el broncoespasmo y la inflamación . Pranlukast es único en su estructura química e interacciones específicas con los receptores de leucotrienos. Si bien montelukast ha logrado mayores ventas globales, pranlukast sigue siendo un fármaco muy exitoso en Japón .

Referencias

Propiedades

IUPAC Name |

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKINXMPLXUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043782 | |

| Record name | Pranlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. | |

| Record name | Pranlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103177-37-3 | |

| Record name | Pranlukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103177-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranlukast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pranlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pranlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pranlukast | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

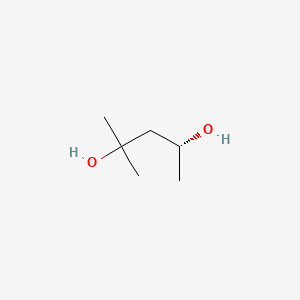

Feasible Synthetic Routes

A: Pranlukast hydrate is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] It binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes (CysLTs), particularly LTC4, LTD4, and LTE4. [, , , ] These leukotrienes are potent inflammatory mediators involved in various pathophysiological processes, including bronchoconstriction, mucus secretion, and airway inflammation associated with asthma and allergic rhinitis. [, , , , ] By blocking the CysLT1 receptor, pranlukast hydrate effectively inhibits the actions of these leukotrienes, leading to reduced airway inflammation, bronchodilation, and relief from asthma and allergic rhinitis symptoms. [, , , , , , , ]

A: Research suggests that while pranlukast hydrate can inhibit chemotaxis and adhesion of eosinophils induced by LTD4, it does not directly modify the spontaneous adhesion of eosinophils to pulmonary endothelial cells, whether resting or stimulated. [] It also does not seem to influence the expression of adhesion molecules on endothelial cells activated by cytokines. [] This indicates that pranlukast hydrate's effect on eosinophil accumulation in the airways might involve mechanisms beyond direct modulation of eosinophil-endothelial interaction.

A: The molecular formula of pranlukast hydrate is C23H20F4N2O5S·H2O. Its molecular weight is 518.5 g/mol. You can find more information on its structural characterization, including spectroscopic data, in the literature. [, ]

A: Research indicates that incorporating low-substituted hydroxypropylcellulose and specific excipients like lactose, white soft sugar, or mannitol during the granulation process can significantly improve pranlukast hydrate's elution rate and stability in solid pharmaceutical preparations, even when stored unpacked. []

ANone: Pranlukast hydrate is a pharmaceutical compound, not a catalyst. As such, it doesn't have catalytic properties or applications in chemical reactions.

A: Researchers have explored techniques like surface modification of pranlukast hydrate particles with hydrophilic additives to improve its inhalation properties, dispersibility, and dissolution rate in aqueous media. [, , , ] This is particularly important for developing effective dry powder inhaler formulations. For instance, surface modification with colloidal silica or hydroxypropylmethylcellulose phthalate nanospheres has shown promising results in enhancing the inhalation efficiency of pranlukast hydrate. [, , ]

ANone: While the provided abstracts don't explicitly discuss SHE regulations, it's paramount to adhere to all relevant safety guidelines and regulations during the development, manufacturing, and handling of pranlukast hydrate, as with any pharmaceutical compound. This includes appropriate waste management practices and ensuring workplace safety to minimize risks associated with exposure.

A: Pranlukast hydrate is an orally active drug. [] It demonstrates good absorption following oral administration. [, ] Studies in children with asthma indicate that age is a significant factor influencing pranlukast's apparent clearance (CL/F). [, ] Children exhibit higher CL/F compared to adults, with CL/F decreasing as they age. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)